Spiro Core Size Modulates Solid-State Packing: C-Axis Elongation in Crystalline Derivatives
In a direct comparative crystallographic study of dicarboxylic acid derivatives, the (2R,3R)-1,4-dioxaspiro[4.5]decane derivative exhibited a significantly elongated c-axis (by approximately 1.5 Å) compared to its (2R,3R)-1,4-dioxaspiro[4.4]nonane counterpart [1]. Both compounds crystallized in the monoclinic space group P21 with nearly isomorphous unit cells, but the larger spiro[4.5] core necessitates a longer c-axis to accommodate the larger cyclohexane ring, while maintaining the same hydrogen-bonding framework [1].
| Evidence Dimension | Unit cell parameter (c-axis length) |
|---|---|
| Target Compound Data | ~1.5 Å longer than the nonane analog (exact values not provided in abstract, but described as 'elongated by almost 1.5 Å') [1] |
| Comparator Or Baseline | (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid derivative |
| Quantified Difference | Approximately 1.5 Å elongation |
| Conditions | Single-crystal X-ray diffraction at standard conditions; both derivatives share identical dicarboxylic acid substitution and (2R,3R) stereochemistry |
Why This Matters
The 1.5 Å c-axis elongation demonstrates that the [4.5] spiro core significantly alters solid-state packing and crystal morphology, which can directly impact material properties like density, solubility, and mechanical stability—critical parameters for solid-form screening in pharmaceutical development.
- [1] Minyaev, M. E., Roitershtein, D. M., Vinogradov, A. A., Ananyev, I. V., & Nifant'ev, I. E. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1058-1062. View Source
